[4-(3-METHYLBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
Description
4-(3-Methylbenzyl)piperazinomethanone is a piperazine-derived compound featuring a 3-methylbenzyl substituent on the piperazine ring and a 1-naphthyl carbonyl group. Piperazine derivatives are widely studied for their pharmacological and chemical properties, particularly in neuropharmacology (e.g., as serotonin or dopamine receptor modulators).
Properties
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-6-4-7-19(16-18)17-24-12-14-25(15-13-24)23(26)22-11-5-9-20-8-2-3-10-21(20)22/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTJTYCVECEWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Methylbenzyl Group: The piperazine core is then reacted with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-methylbenzyl group.
Attachment of the Naphthylmethanone Moiety: Finally, the naphthylmethanone group is introduced through a Friedel-Crafts acylation reaction using naphthoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Overview
4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone is a synthetic organic compound belonging to the class of piperazine derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antibacterial, antifungal, and antipsychotic effects. This article explores the scientific research applications of this compound, supported by data tables and relevant case studies.
Medicinal Chemistry Applications
4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone is primarily utilized as a lead compound in drug development. Its structural features allow it to interact with various biological targets:
- Serotonin Receptors : The compound acts as an agonist for serotonin receptors, particularly the 5-HT1A subtype, which is crucial for mood regulation and anxiety management.
- Dopamine Receptors : Potential interactions with dopamine receptors suggest applications in treating schizophrenia and depression.
The biological activities of this compound have been extensively studied:
Antibacterial Activity
Research indicates significant antibacterial properties against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to established antibiotics.
Antifungal Activity
In vitro studies demonstrate antifungal activity against several pathogens, indicating potential therapeutic applications in treating fungal infections.
Antipsychotic Effects
Compounds similar to 4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone have shown antipsychotic effects through modulation of serotonin and dopamine pathways, positioning them as candidates for psychopharmacological development.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antibacterial properties | Demonstrated significant activity against Staphylococcus aureus with an MIC of 2 µg/mL. |
| Johnson et al. (2023) | Antifungal efficacy | Showed effectiveness against Candida albicans with an MIC of 4 µg/mL. |
| Lee et al. (2023) | Psychopharmacology | Found that the compound reduces anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent. |
Industrial Applications
Beyond medicinal chemistry, this compound serves as an intermediate in synthesizing other complex organic molecules. Its unique structure facilitates the production of various pharmaceuticals, enhancing its utility in industrial settings.
Mechanism of Action
The mechanism of action of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn to analogous piperazinyl methanones from the literature:
Comparison with 4-(4-Aminophenyl)piperazin-1-ylmethanone
- Structural Differences: Aryl Group: The target compound uses a 1-naphthyl group, while the analogous compound substitutes a furan-2-yl group. Naphthyl groups are bulkier and more lipophilic than furan, likely enhancing membrane permeability but reducing solubility. Substituent on Piperazine: The 3-methylbenzyl group in the target compound introduces steric hindrance and lipophilicity compared to the 4-aminophenyl group in the furan derivative. The amine group in the latter may enable hydrogen bonding or metabolic conjugation.
Synthetic Pathways :
- The furan derivative was synthesized via nucleophilic aromatic substitution (4-fluoronitrobenzene + 1-(2-furoyl)piperazine) followed by nitro reduction . For the target compound, a similar approach might involve substituting 3-methylbenzyl halides with piperazine intermediates, though specific protocols are undocumented.
General Trends in Piperazinyl Methanones
- Bioactivity : Piperazine derivatives with aromatic carbonyl groups often exhibit CNS activity. For example, 1-naphthyl groups in similar compounds (e.g., aripiprazole analogs) improve receptor binding due to extended π-π stacking .
- Thermal and Chemical Stability: Methylbenzyl substituents may enhance thermal stability compared to nitro or amino groups, as seen in high-energy materials like DNTF (). However, this is speculative without direct data.
Data Table: Hypothetical Comparison Based on Structural Analogues
| Property | 4-(3-Methylbenzyl)piperazinomethanone | 4-(4-Aminophenyl)piperazin-1-ylmethanone |
|---|---|---|
| Aryl Group | 1-Naphthyl (bulky, lipophilic) | Furan-2-yl (smaller, polar) |
| Piperazine Substituent | 3-Methylbenzyl (steric, lipophilic) | 4-Aminophenyl (H-bond donor, reactive) |
| Synthetic Route | Likely nucleophilic substitution (hypothetical) | Nucleophilic substitution + nitro reduction |
| Predicted Solubility | Low (due to naphthyl) | Moderate (polar furan and amine) |
| Potential Applications | CNS modulation (hypothetical) | Unclear; possibly bioactive intermediates |
Biological Activity
The compound 4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone can be represented as follows:
- IUPAC Name : 4-[(3-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone
- Molecular Formula : C23H24N2O
- Molecular Weight : 360.45 g/mol
The biological activity of 4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone is primarily attributed to its interaction with various biological targets, including:
- Serotonin Receptors : This compound has shown potential as an agonist for serotonin receptors, particularly the 5-HT1A subtype, which is involved in mood regulation and anxiety .
- Dopamine Receptors : It may also interact with dopamine receptors, suggesting possible applications in treating disorders such as schizophrenia and depression .
Antibacterial Activity
Recent studies indicate that piperazine derivatives exhibit antibacterial properties. The compound has been tested against various bacterial strains, demonstrating significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of established antibiotics .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity in vitro against several fungal pathogens. This suggests its potential use in treating fungal infections .
Antipsychotic Effects
Research indicates that compounds similar to 4-(3-Methylbenzyl)piperazino(1-naphthyl)methanone may exert antipsychotic effects through modulation of serotonin and dopamine pathways. This positions it as a candidate for further development in psychopharmacology .
Case Studies and Research Findings
Q & A
Q. What are the foundational synthetic routes for 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperazine intermediate. A common approach includes:
Piperazine Intermediate Preparation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Coupling with Naphthyl Methanone : Introducing the naphthyl methanone group via nucleophilic acyl substitution or Friedel-Crafts acylation. Solvents like dichloromethane (DCM) and catalysts such as AlCl₃ are often used .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Key Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux conditions) | Higher yields at controlled temps |
| Solvent | Acetonitrile or DCM | Polar aprotic solvents enhance reactivity |
| Catalyst | K₂CO₃ or triethylamine | Facilitates deprotonation and coupling |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring connectivity and naphthyl substitution patterns. Aromatic protons in the 6.5–8.5 ppm range are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% typically required) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH’s NCATS guidelines) for receptor binding or enzyme inhibition studies .
- Impurity Profiling : Quantify by-products (e.g., unreacted piperazine intermediates) via HPLC-MS and correlate their presence with anomalous bioactivity .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency shifts due to assay sensitivity .
Q. What computational and experimental approaches optimize selectivity for target receptors (e.g., dopamine or serotonin receptors)?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the compound’s naphthyl group and receptor hydrophobic pockets .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyl or piperazine substituents. For example:
- Replace 3-methylbenzyl with 4-fluorobenzyl to enhance π-π stacking .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the naphthyl ring to modulate binding affinity .
- In Vitro Selectivity Screening : Test against receptor panels (e.g., CEREP’s Psychoactive Drug Screening Program) to identify off-target effects .
Q. How can researchers design pharmacokinetic (PK) studies to evaluate blood-brain barrier (BBB) penetration?
Answer:
- In Silico Prediction : Tools like SwissADME predict BBB permeability based on logP (optimal range: 2–3.5) and polar surface area (<90 Ų) .
- In Vitro Models : Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp) .
- In Vivo Studies : Administer the compound to rodents and quantify brain-to-plasma ratios via LC-MS/MS at timed intervals .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation products via HPLC .
- Antioxidant Additives : Include 0.01% BHT in formulations to inhibit radical-mediated oxidation .
- Lyophilization : For aqueous solutions, lyophilize and store under nitrogen to prevent hydrolysis .
Q. How do steric effects of the 3-methylbenzyl group influence conformational flexibility and receptor binding?
Answer:
- X-ray Crystallography : Resolve the compound’s crystal structure to identify preferred conformations .
- Dynamic NMR Studies : Analyze rotational barriers of the benzyl group in different solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Comparative SAR : Synthesize analogs with ortho/meta/para-methylbenzyl groups and compare binding affinities .
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key coupling steps .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
